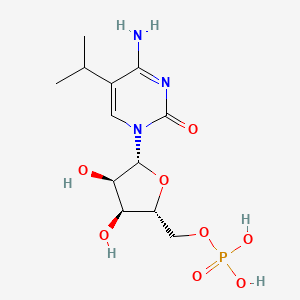
Sodium 9-octadecene-1-sulphonate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Sodium 9-octadecene-1-sulphonate is a chemical compound with the molecular formula C18H35NaO3S. It is a sodium salt of a long-chain sulfonic acid and is known for its surfactant properties. This compound is used in various industrial and scientific applications due to its ability to reduce surface tension and act as a detergent.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
Sodium 9-octadecene-1-sulphonate can be synthesized through the sulfonation of 9-octadecene followed by neutralization with sodium hydroxide. The reaction typically involves the following steps:
Sulfonation: 9-octadecene is reacted with sulfur trioxide (SO3) or chlorosulfonic acid (ClSO3H) to introduce the sulfonic acid group.
Neutralization: The resulting sulfonic acid is then neutralized with sodium hydroxide (NaOH) to form the sodium salt.
Industrial Production Methods
In industrial settings, the production of this compound involves continuous processes where 9-octadecene is fed into a reactor with sulfur trioxide or chlorosulfonic acid. The reaction is carefully controlled to ensure complete sulfonation. The product is then neutralized with sodium hydroxide and purified to obtain the final compound.
Analyse Chemischer Reaktionen
Types of Reactions
Sodium 9-octadecene-1-sulphonate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfonic acid derivatives.
Reduction: Reduction reactions can convert the sulfonate group to other functional groups.
Substitution: The sulfonate group can be substituted with other nucleophiles in the presence of suitable reagents.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide (H2O2) and potassium permanganate (KMnO4).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) can be used.
Substitution: Nucleophiles like amines or alcohols can be used in substitution reactions.
Major Products Formed
Oxidation: Sulfonic acid derivatives.
Reduction: Alkanes or alcohols.
Substitution: Sulfonamide or sulfonate ester derivatives.
Wissenschaftliche Forschungsanwendungen
Sodium 9-octadecene-1-sulphonate has a wide range of applications in scientific research:
Chemistry: Used as a surfactant in various chemical reactions to enhance solubility and reaction rates.
Biology: Employed in cell lysis buffers and protein extraction protocols due to its detergent properties.
Medicine: Investigated for its potential use in drug delivery systems and as an excipient in pharmaceutical formulations.
Industry: Utilized in the formulation of cleaning agents, emulsifiers, and dispersants in various industrial processes.
Wirkmechanismus
The primary mechanism of action of sodium 9-octadecene-1-sulphonate is its ability to reduce surface tension. This property allows it to disrupt lipid bilayers, making it effective as a detergent. The compound interacts with hydrophobic and hydrophilic regions of molecules, facilitating the solubilization of hydrophobic compounds in aqueous solutions.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Sodium 1-octadecanesulfonate: Similar in structure but lacks the double bond present in sodium 9-octadecene-1-sulphonate.
Sodium dodecyl sulfate: A shorter-chain sulfonate with similar surfactant properties.
Sodium stearyl sulfate: Another long-chain sulfonate used in similar applications.
Uniqueness
This compound is unique due to the presence of a double bond in its structure, which can influence its reactivity and interaction with other molecules. This structural feature can provide distinct advantages in specific applications, such as enhanced emulsification properties and reactivity in chemical synthesis.
Eigenschaften
CAS-Nummer |
2425-51-6 |
|---|---|
Molekularformel |
C18H35NaO3S |
Molekulargewicht |
354.5 g/mol |
IUPAC-Name |
sodium;(E)-octadec-9-ene-1-sulfonate |
InChI |
InChI=1S/C18H36O3S.Na/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-18-22(19,20)21;/h9-10H,2-8,11-18H2,1H3,(H,19,20,21);/q;+1/p-1/b10-9+; |
InChI-Schlüssel |
HDRLZNWDSGYGBZ-RRABGKBLSA-M |
Isomerische SMILES |
CCCCCCCC/C=C/CCCCCCCCS(=O)(=O)[O-].[Na+] |
Kanonische SMILES |
CCCCCCCCC=CCCCCCCCCS(=O)(=O)[O-].[Na+] |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


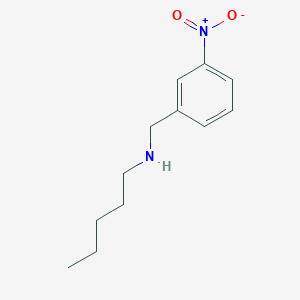
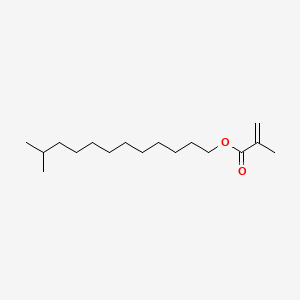
![1,3-Benzenediol, 4-[2-(3,3-diMethylbutyl)-7-(trifluoroMethyl)-2H-indazol-3-yl]-](/img/structure/B12644834.png)
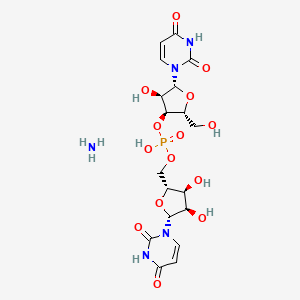

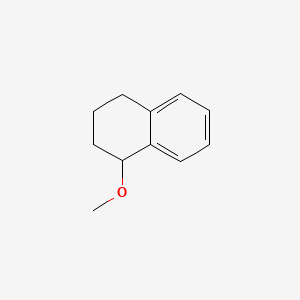

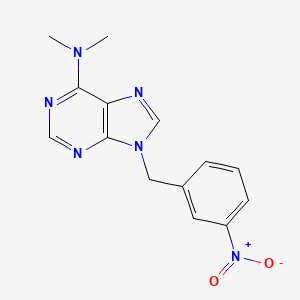

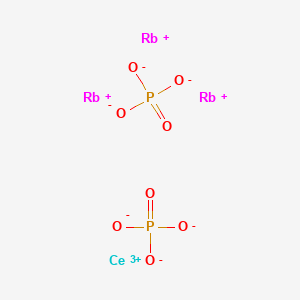
![1-[2-(2-Chloro-5-nitrophenoxy)ethyl]pyridin-2-one](/img/structure/B12644881.png)

